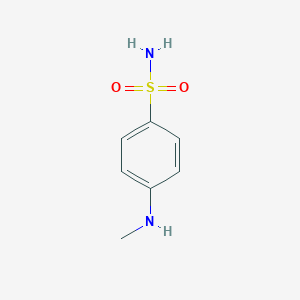

4-(Methylamino)Benzenesulfonamide

Beschreibung

4-(Methylamino)benzenesulfonamide, also referred to as N⁴-methylsulfanilamide, is a benzenesulfonamide derivative characterized by a methylamino (-NHCH₃) substituent at the para position of the benzene ring. This compound is synthesized via acetylation and subsequent hydrolysis of 4-aminobenzenesulfonamide derivatives, as demonstrated in studies where methyl or dimethyl groups are introduced at the N⁴ position to modulate biological activity . It exhibits notable chemotherapeutic efficacy, particularly against β-hemolytic streptococcus, and demonstrates streptococcidal activity in vitro . However, its therapeutic utility is influenced by in vivo demethylation, which alters its pharmacokinetic profile .

Eigenschaften

IUPAC Name |

4-(methylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVAYUUWTJKKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562172 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-79-5 | |

| Record name | 4-(Methylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylamino-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-Methylamino-benzenesulfonamide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Methylamino-benzolsulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu Sulfonsäurederivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in die entsprechenden Amine umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonamidgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Sulfonsäuren liefern, während Reduktion primäre oder sekundäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

One of the most notable applications of 4-(methylamino)benzenesulfonamide is its potential as an anticancer agent. Research indicates that this compound acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in certain tumors. By inhibiting CA IX, the compound disrupts cellular processes that are crucial for tumor growth and survival, leading to increased apoptosis in cancer cells. Studies have shown that derivatives of this compound exhibit significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with selectivity ratios indicating a preference for cancerous over normal cells .

Mechanistic Insights

The mechanism of action involves binding to the active site of CA IX, which has been elucidated through molecular docking studies. These studies suggest favorable interactions between the compound and the enzyme, enhancing our understanding of its inhibitory effects . Furthermore, compounds derived from this compound have demonstrated the ability to induce apoptosis significantly in cancer cells, evidenced by increased annexin V-FITC positivity .

Antimicrobial Properties

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's effectiveness was assessed at concentrations that resulted in significant inhibition rates compared to standard antibiotics . This dual functionality as both an anticancer and antimicrobial agent highlights its versatility in therapeutic applications.

Chemical Synthesis Applications

Linker in Chemical Synthesis

this compound serves as a valuable linker in native chemical ligation (NCL), a method utilized for chemical protein synthesis (CPS). The compound facilitates the synthesis of C-terminal peptide thioesters, which are crucial for constructing complex peptide structures. The use of this linker has been associated with improved yields and efficiency in synthesizing cyclic peptides and other biologically relevant molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-methylbenzenesulfonamide | Contains an amino group but lacks a methylamino group | Moderate anticancer activity |

| 3-Methylamino-4-nitrobenzenesulfonamide | Contains a nitro group instead of amino groups | Antimicrobial properties |

| N-Methyl-4-(methylamino)benzenesulfonamide | Similar structure but differs in substitution pattern | Limited biological activity |

The distinct substitution pattern of this compound enhances its biological properties compared to these analogs, making it a subject of ongoing research.

Wirkmechanismus

The mechanism of action of 4-Methylamino-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Methylamino vs. Aminomethyl (Mafenide): While both exhibit antimicrobial properties, the aminomethyl group in mafenide enhances membrane permeability due to its primary amine, making it effective against Pseudomonas aeruginosa . In contrast, the methylamino group in this compound confers specificity toward streptococcal strains .

- Chlorine Substitution: Chlorine atoms (e.g., in ) increase lipophilicity and metabolic stability but may reduce solubility. For example, 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide shows prolonged half-life due to resistance to enzymatic degradation .

- Complex Heterocyclic Substituents: Derivatives with isoxazole or pyrimidine rings (e.g., ) shift therapeutic applications from antimicrobial to metabolic disorders, highlighting the scaffold’s versatility .

Pharmacological Activity and Selectivity

- Derivatives with bulkier substituents (e.g., 4-{3-chloro-2-[4-hydroxy-3-methoxybenzylidene]azetidinone}benzenesulfonamide) exhibit broader activity, including against Escherichia coli and Bacillus subtilis, likely due to enhanced target (e.g., dihydropteroate synthase) binding .

- Metabolic Stability:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity (LogP): this compound has a moderate LogP (~1.2), balancing solubility and membrane permeability. Chlorinated analogs (e.g., ) show higher LogP (>2.5), favoring CNS penetration but requiring formulation adjustments for aqueous delivery .

- Solubility:

- Polar substituents (e.g., -OH in ) improve aqueous solubility but may reduce bioavailability due to increased ionization at physiological pH.

Biologische Aktivität

4-(Methylamino)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a sulfonamide group attached to a benzene ring with a methylamino substituent. Its potential applications span antimicrobial, anticancer, and enzyme inhibition activities.

The compound's chemical structure can be represented as follows:

This structure enables it to interact with various biological targets, making it a candidate for drug development.

This compound exerts its biological effects primarily through the inhibition of specific enzymes. The sulfonamide moiety mimics natural substrates, allowing it to interfere with metabolic pathways. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as acid-base balance and respiration .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, one study reported that derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The compounds were effective at concentrations as low as 50 µg/mL, achieving inhibition rates of up to 80% against S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, derivatives were evaluated for their anti-proliferative effects on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds derived from this structure demonstrated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 µM, with selectivity ratios indicating up to 17.5 times greater efficacy against cancer cells compared to normal cells . Notably, one derivative induced apoptosis in MDA-MB-231 cells, evidenced by a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to controls .

Study on Carbonic Anhydrase Inhibition

A study focused on the synthesis of aryl thiazolone-benzenesulfonamides revealed that certain derivatives of this compound showed potent inhibition of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential therapeutic applications in targeting tumors that express CA IX .

Antibacterial Properties

Another investigation assessed the antibacterial and anti-biofilm activities of various sulfonamide derivatives, including those based on this compound. The results indicated significant activity against biofilm formation by Klebsiella pneumoniae, with inhibition rates reaching approximately 79% .

Data Summary

| Activity | Target | IC50/Concentration | Effectiveness |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | 80.69% inhibition |

| Antimicrobial | Klebsiella pneumoniae | 50 µg/mL | 79.46% biofilm inhibition |

| Anticancer | MDA-MB-231 (breast cancer) | 1.52 - 6.31 µM | Selectivity ratio: up to 17.5x |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50: 10.93 - 25.06 nM | High selectivity |

Q & A

Q. Key Considerations :

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol or methanol) .

- Yield optimization : Reaction stoichiometry (e.g., 1:1.1 molar ratio of ketone to hydrazine derivatives) and pH control (adjusting to 8–9 with Na₂CO₃) .

Basic: How are this compound derivatives characterized for purity and structural confirmation?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and chemical environments. For example, compound 40 () shows distinct peaks for methylamino and sulfonamide groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like chloroform:methanol (4.8:0.2) .

- X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For 4-benzenesulfonamidobenzoic acid, dihedral angles (e.g., 45.36° between aromatic rings) and hydrogen bonds (N–H⋯O, O–H⋯O) stabilize the structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.